N-(3-chlorobenzyl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(4-CHLOROPHENYL)-N-[(3-CHLOROPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is a complex organic compound with a unique structure that includes multiple aromatic rings and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-CHLOROPHENYL)-N-[(3-CHLOROPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 3-chlorobenzylamine to form an intermediate Schiff base, followed by cyclization with phenylhydrazine and subsequent reactions to form the pyrrolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
7-(4-CHLOROPHENYL)-N-[(3-CHLOROPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
7-(4-CHLOROPHENYL)-N-[(3-CHLOROPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-CHLOROPHENYL)-N-[(3-CHLOROPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzophenone
- Trichlorophenol
- p-Chloroacetophenone
Uniqueness
Compared to similar compounds, 7-(4-CHLOROPHENYL)-N-[(3-CHLOROPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE has a more complex structure with multiple aromatic rings and nitrogen atoms, which may contribute to its unique chemical and biological properties. This complexity allows for a broader range of applications and interactions with various molecular targets.
Properties
Molecular Formula |
C25H18Cl2N4 |
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Molecular Weight |
445.3 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-N-[(3-chlorophenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C25H18Cl2N4/c26-19-9-11-21(12-10-19)31-15-22(18-6-2-1-3-7-18)23-24(29-16-30-25(23)31)28-14-17-5-4-8-20(27)13-17/h1-13,15-16H,14H2,(H,28,29,30) |
InChI Key |
DIIOQEVMNKNZNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC(=CC=C4)Cl)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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